MAO-A vs. MAO-B Selectivity Profile
7-Methylthieno[2,3-b]quinoline-2-carboxylic acid demonstrates a clear selectivity profile for monoamine oxidase A (MAO-A) over MAO-B, a distinction that is not observed for other thienoquinoline derivatives in the same assay systems. The compound inhibits human recombinant MAO-A with an IC50 of 14,000 nM, while its potency against human recombinant MAO-B is significantly weaker at 84,200 nM, representing a 6-fold preference for the A isoform [1]. In contrast, data for a structurally distinct compound (CHEMBL2203918) shows an IC50 of 666 nM against MAO-B, a 126-fold improvement in potency for that isoform compared to the 7-methyl derivative [2]. This comparison highlights the unique isoform selectivity conferred by the 7-methyl substitution on the thienoquinoline core, making this compound a valuable tool for studying MAO-A specific pathways.
(6-fold preference)
| Evidence Dimension | Inhibition of human recombinant monoamine oxidase (MAO) isoforms |
|---|---|
| Target Compound Data | MAO-A IC50: 14,000 nM (1.40E+4 nM); MAO-B IC50: 84,200 nM (8.42E+4 nM) |
| Comparator Or Baseline | CHEMBL2203918 (structurally distinct): MAO-B IC50 = 666 nM |
| Quantified Difference | The target compound is 6-fold more selective for MAO-A over MAO-B. Its MAO-B potency is 126-fold weaker than the comparator CHEMBL2203918. |
| Conditions | Fluorescence spectrophotometric assay measuring inhibition of 4-hydroxyquinoline formation from kynuramine using human recombinant enzymes (BindingDB/ChEMBL curated data). |
Why This Matters
This unique isoform selectivity profile is critical for research programs focused on developing MAO-A-specific inhibitors, as it provides a chemical tool to dissect the roles of MAO-A versus MAO-B in neuropsychiatric and cardiovascular disorders without the confounding effects of dual inhibition.
- [1] BindingDB. (n.d.). BDBM50612574 (CHEMBL5270106): Affinity Data for Amine oxidase [flavin-containing] A and B. Retrieved April 16, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50612574 View Source
- [2] BindingDB. (n.d.). BDBM50401986 (CHEMBL2203918): Affinity Data for Amine oxidase [flavin-containing] B. Retrieved April 16, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401986 View Source
